molecular formula C21H18OS B186885 1-Propanone, 1,3-diphenyl-3-(phenylthio)- CAS No. 21205-14-1

1-Propanone, 1,3-diphenyl-3-(phenylthio)-

Cat. No. B186885
CAS RN: 21205-14-1
M. Wt: 318.4 g/mol
InChI Key: XFMOIXTZMKSAPF-UHFFFAOYSA-N
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Description

1-Propanone, 1,3-diphenyl-3-(phenylthio)-, also known as benzylthiobenzophenone (BBP), is a chemical compound that has gained significant attention in scientific research due to its unique properties. BBP is a yellow crystalline powder that is soluble in organic solvents and is commonly used as a photoinitiator in polymerization reactions.

Mechanism Of Action

BBP works by absorbing UV light and generating free radicals that initiate polymerization reactions. The free radicals react with monomers, leading to the formation of polymer chains. The efficiency of BBP as a photoinitiator is dependent on factors such as the concentration of BBP, the intensity of UV light, and the type of monomer being polymerized.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of BBP. However, studies have shown that BBP is not mutagenic or genotoxic. It has also been shown to have low acute toxicity in animal studies.

Advantages And Limitations For Lab Experiments

BBP has several advantages as a photoinitiator in polymerization reactions. It has a high efficiency in initiating polymerization reactions under UV light, making it an attractive alternative to traditional photoinitiators. BBP is also relatively easy to synthesize and purify. However, BBP has limitations in terms of its solubility in water and its sensitivity to oxygen, which can lead to premature initiation of polymerization reactions.

Future Directions

There are several future directions for research on BBP. One area of interest is the development of new photoinitiators based on BBP that have improved solubility and sensitivity to UV light. Another area of interest is the application of BBP in the development of new materials with unique properties, such as shape memory polymers. Additionally, further research is needed to understand the potential environmental impact of BBP and its degradation products.

Synthesis Methods

BBP can be synthesized through the reaction of benzyl chloride and thiobenzophenone in the presence of a base such as potassium carbonate. The resulting product can be purified through recrystallization from a suitable solvent.

Scientific Research Applications

BBP has been extensively studied for its potential applications in the field of polymer science. It is commonly used as a photoinitiator in the polymerization of acrylates, methacrylates, and other monomers. BBP has been shown to have a high efficiency in initiating polymerization reactions under UV light, making it an attractive alternative to traditional photoinitiators.

properties

CAS RN

21205-14-1

Product Name

1-Propanone, 1,3-diphenyl-3-(phenylthio)-

Molecular Formula

C21H18OS

Molecular Weight

318.4 g/mol

IUPAC Name

1,3-diphenyl-3-phenylsulfanylpropan-1-one

InChI

InChI=1S/C21H18OS/c22-20(17-10-4-1-5-11-17)16-21(18-12-6-2-7-13-18)23-19-14-8-3-9-15-19/h1-15,21H,16H2

InChI Key

XFMOIXTZMKSAPF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)SC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)SC3=CC=CC=C3

Origin of Product

United States

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